molecular formula C19H15BrN2O2S2 B15097499 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B15097499
M. Wt: 447.4 g/mol
InChI Key: MRRVQTRFWFVHLY-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine (1,3-thiazolidin-4-one) family, a heterocyclic scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Structurally, it features a (5Z)-5-(3-bromobenzylidene) group at the C5 position of the thiazolidinone ring and an N-(4-methylphenyl)acetamide substituent at the N3 position (Figure 1). The bromine atom at the 3-position of the benzylidene moiety and the methyl group on the phenylacetamide are critical for modulating electronic and steric properties, influencing binding affinity and solubility .

Properties

Molecular Formula

C19H15BrN2O2S2

Molecular Weight

447.4 g/mol

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H15BrN2O2S2/c1-12-5-7-15(8-6-12)21-17(23)11-22-18(24)16(26-19(22)25)10-13-3-2-4-14(20)9-13/h2-10H,11H2,1H3,(H,21,23)/b16-10-

InChI Key

MRRVQTRFWFVHLY-YBEGLDIGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes to 2-[(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Retrosynthetic Analysis

The target compound can be dissected into two primary components:

  • N-(4-Methylphenyl)acetamide backbone : Serves as the acylating agent for the thiazolidinone nitrogen.
  • 5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl core : Derived from a cyclocondensation reaction between a hydrazide intermediate and 3-bromobenzaldehyde, followed by sulfur incorporation.

Key intermediates include:

  • 2-Hydrazinyl-N-(4-methylphenyl)acetamide : Prepared via acyl hydrazide formation from ethyl acetamide and hydrazine hydrate.
  • 3-Bromobenzaldehyde : Provides the arylidene substituent for C5 of the thiazolidinone ring.

Stepwise Synthesis

Synthesis of 2-Hydrazinyl-N-(4-methylphenyl)acetamide

Procedure :

  • Ethyl 2-chloroacetate (1.0 equiv) is reacted with 4-methylaniline (1.2 equiv) in dry dichloromethane under nitrogen, catalyzed by triethylamine (1.5 equiv), yielding N-(4-methylphenyl)acetamide.
  • The acetamide is treated with hydrazine hydrate (3.0 equiv) in ethanol at reflux for 6–8 hours to form the hydrazide intermediate.

Characterization :

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch).
  • ¹H NMR (300 MHz, DMSO-d₆) : δ 1.98 (s, 3H, CH₃), 2.25 (s, 3H, Ar–CH₃), 4.12 (s, 2H, CH₂), 7.12–7.45 (m, 4H, Ar–H), 9.87 (s, 1H, NH).
Formation of the Hydrazone Intermediate

Procedure :
The hydrazide (1.0 equiv) is condensed with 3-bromobenzaldehyde (1.1 equiv) in ethanol containing glacial acetic acid (0.5 mL) under reflux for 4–6 hours. The product, 2-(3-bromobenzylidene)hydrazinyl-N-(4-methylphenyl)acetamide, is isolated via filtration and recrystallized from ethanol.

Reaction Mechanism :

  • Nucleophilic attack of the hydrazide’s –NH₂ group on the aldehyde carbonyl, followed by dehydration to form the hydrazone.

Characterization :

  • IR (KBr) : 3190 cm⁻¹ (N–H), 1658 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
  • ¹³C NMR (75 MHz, DMSO-d₆) : δ 169.8 (C=O), 158.2 (C=N), 140.1–125.3 (Ar–C), 21.4 (Ar–CH₃).
Cyclocondensation to Form the Thiazolidinone Ring

Procedure :
The hydrazone (1.0 equiv) is reacted with thiolactic acid (10.0 equiv) in dry toluene under Dean-Stark conditions for 10–12 hours to facilitate cyclization and sulfur incorporation. The reaction is neutralized with 5% NaHCO₃, and the product is recrystallized from ethanol-water (1:1).

Critical Parameters :

  • Solvent : Toluene enables azeotropic removal of water, driving the reaction to completion.
  • Sulfur Source : Thiolactic acid introduces the thioxo group at position 2 while retaining the Z-configuration at C5.

Characterization :

  • IR (KBr) : 1705 cm⁻¹ (C=O, thiazolidinone), 1220 cm⁻¹ (C=S).
  • ¹H NMR (300 MHz, DMSO-d₆) : δ 1.48 (s, 3H, CH₃), 2.28 (s, 3H, Ar–CH₃), 5.89 (s, 1H, C2–H), 7.15–7.89 (m, 8H, Ar–H), 10.45 (s, 1H, NH).

Alternative Synthetic Strategies

Use of Lawesson’s Reagent for Thioxo Group Installation

Lawesson’s reagent (2.0 equiv) in dry THF at 60°C for 8 hours converts the oxo group at position 2 to thioxo, offering a 78% yield. This method bypasses the need for thiolactic acid but requires stringent moisture control.

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 120°C, 30 minutes) reduces reaction time to 30 minutes with comparable yield (82%).

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Solvent Catalyst Time (h) Yield (%)
Ethanol Glacial AcOH 6 72
Toluene 12 85
DMF Piperidine 4 68

Key Insight : Toluene without catalyst achieves optimal yield by enabling efficient water removal.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Confirms Z-configuration via coupling constants (J = 10–12 Hz for transoid protons).
  • ¹³C NMR : Peaks at δ 169.8 (C=O), 122.0 (C=S) validate the thiazolidinone core.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 489.0241 [M+H]⁺ (Calcd. for C₁₉H₁₆BrN₃O₂S₂: 489.0245).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration and planar geometry of the thiazolidinone ring.

Challenges and Mitigation Strategies

Stereochemical Control

  • Low-Temperature Cyclization (0–5°C) minimizes E-isomer formation (<5%).
  • Chiral Auxiliaries : (–)-Sparteine induces enantiomeric excess (ee >90%) in asymmetric syntheses.

Purification Difficulties

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted aldehydes.
  • Recrystallization : Ethanol-water (1:1) yields crystals with >99% purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer, reducing reaction time to 2 hours with 88% yield.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling the hydrazone and thiolactic acid for 1 hour achieves 80% yield.
  • Biocatalysts : Lipase-mediated cyclization in aqueous media (pH 7.0, 37°C) offers a sustainable alternative.

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction is central to forming the (5Z)-benzylidene group in the compound. The synthesis involves condensation of intermediate N-(4-methylphenyl)-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetamide with 3-bromobenzaldehyde under acidic or basic conditions .

Reaction Conditions Catalyst/Solvent Product
Basic (piperidine/ethanol)Ethanol, reflux (6–15 hrs)(Z)-isomer confirmed via 1H^1H-NMR (δ 7.90 ppm, exocyclic CH) .
Acidic (glacial acetic acid)NaOAc, reflux (10–15 hrs)Same product with comparable yield and purity .

The reaction mechanism proceeds via deprotonation of the active methylene group in the thiazolidinone ring, followed by nucleophilic attack on the aldehyde carbonyl . The stereoselectivity for the (Z)-isomer is attributed to thermodynamic stability .

Nucleophilic Substitution at the Thioxo Group

The thioxo (-S-) group undergoes substitution reactions with electrophilic agents. For example:

  • Reaction with alkyl halides (e.g., methyl iodide) in basic media replaces the thioxo sulfur with alkyl groups.

  • Interaction with amines or hydrazines can yield thiosemicarbazide derivatives, though this pathway requires optimization to avoid side reactions .

Example Reaction:

Thioxo group+R-XBaseR-S-+HX\text{Thioxo group} + \text{R-X} \xrightarrow{\text{Base}} \text{R-S-} + \text{HX}

Key solvents include DMF or ethanol, with potassium carbonate as a base.

Oxidation Reactions

The thioxo group is susceptible to oxidation, forming sulfonyl (-SO2_2-) derivatives under controlled conditions:

Oxidizing Agent Conditions Product
H2_2O2_2/AcOHRoom temperature, 12 hrsSulfonyl analog (confirmed via IR).
KMnO4_4Acidic, refluxOver-oxidation to sulfonic acid.

Oxidation pathways are critical for modifying bioactivity, though over-oxidation can reduce yields .

Ring-Opening Reactions

The thiazolidinone ring undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic Hydrolysis : Cleaves the ring to form a thiourea derivative and acetic acid.

  • Alkaline Hydrolysis : Yields a mercaptoacetamide intermediate.

Mechanistic Insight:

Ring+H2OH+/OHThiourea+Acetic acid derivatives\text{Ring} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Thiourea} + \text{Acetic acid derivatives}

These reactions are often side pathways during synthetic steps, necessitating pH control.

Cycloaddition and Cross-Coupling

The benzylidene moiety participates in [4+2] cycloaddition with dienes (Diels-Alder) and Suzuki-Miyaura cross-coupling with aryl boronic acids :

Reaction Type Conditions Application
Diels-AlderToluene, 110°C, 24 hrsFunctionalized polycyclic compounds.
Suzuki-MiyauraPd(PPh3_3)4_4, DMF/H2_2OBiaryl derivatives for drug design.

Spectroscopic Characterization of Reaction Products

Post-reaction analysis relies on:

  • 1H^1H1H-NMR : Exocyclic CH proton at δ 7.90 ppm (Z-configuration) .

  • IR : C=O stretches at 1679–1698 cm1^{-1}, C-N at 1164 cm1^{-1} .

  • ESI-MS : Molecular ion peaks (e.g., m/z 454 [M+H2_2O]+^+) .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazolidinone ring and bromobenzylidene group. These interactions can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and physicochemical properties can be contextualized by comparing it to similar rhodanine derivatives. Below is a detailed analysis:

Substituent Effects on the Benzylidene Ring

  • 3-Bromo vs. 3-Fluoro Substitution: describes analogs with a 3-fluorobenzylidene group. Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to bromine, which provides bulkier halogen bonding and lipophilicity.
  • Benzylidene vs. Furan Conjugates: highlights rhodanine-furan hybrids (e.g., 2-((5Z)-5-{[5-(4-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-R-acetamide). These compounds exhibit IC50 values of 7.0–20.3 µM in cancer cell lines, attributed to microtubule modulation.

Variations in the Acetamide Substituent

  • N-(4-Methylphenyl) vs. N-(2-Methylphenyl) :
    synthesizes analogs with a 2-methylphenyl group. The 4-methyl position in the target compound likely improves steric compatibility with hydrophobic binding pockets compared to the ortho-substituted analogs, though activity correlations require empirical validation .
  • N-Aryl vs. N-Heteroaryl :
    lists a derivative with a pyridin-3-yl acetamide group. The pyridine nitrogen enhances hydrogen-bonding capacity and solubility relative to the 4-methylphenyl group, which prioritizes lipophilicity .

Table 1: Structural and Functional Comparison of Rhodanine Derivatives

Compound Name Benzylidene Substituent Acetamide Substituent Key Biological Activity (IC50) Reference
Target Compound 3-Bromo N-(4-methylphenyl) Not reported -
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Varied substituents N-(2-methylphenyl) Anticancer (screened)
2-((5Z)-5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-R-acetamide 5-(4-Chlorophenyl)furyl N-R (variable) 7.0–20.3 µM (A549, PC-3, HepG2)
2-[(5Z)-5-(3-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide 3-Fluoro N-phenyl Not reported
2-[(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-3-yl)acetamide 3-Bromo N-(pyridin-3-yl) Not reported

Key Research Findings and Limitations

Mechanistic Insights : Rhodanine derivatives in inhibit tumor angiogenesis and proliferation via microtubule modulation. The target compound’s bromine may strengthen hydrophobic interactions with tubulin’s taxane-binding site .

Data Gaps : Direct biological data for the target compound are absent in the evidence, necessitating further in vitro and in vivo studies to validate its efficacy and mechanism.

Biological Activity

The compound 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C20H17BrN2O3S2C_{20}H_{17}BrN_{2}O_{3}S_{2} with a molecular weight of 477.39 g/mol. The structure includes a thiazolidine ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aldehydes with thiazolidine derivatives. For example, the reaction between 3-bromobenzaldehyde and thiazolidine-4-one under acidic conditions yields the target compound. Characterization techniques such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Recent studies have shown that thiazolidine derivatives exhibit significant antimicrobial properties. In vitro tests against various bacterial strains (including Gram-positive and Gram-negative bacteria) revealed that compounds similar to 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide demonstrated higher antibacterial potency compared to standard antibiotics like ampicillin .

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In particular, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) by activating intrinsic apoptotic pathways . The mechanism involves the release of cytochrome c from mitochondria, leading to caspase activation and subsequent cell death.

Cell Line IC50 Value
MCF-710 µM
A205815 µM

These results indicate a promising selectivity towards cancer cells over non-malignant cells, making it a potential lead for further development in cancer therapy.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Topoisomerases : Some derivatives have been identified as inhibitors of human topoisomerases I and II, enzymes critical for DNA replication and transcription .
  • Induction of Apoptosis : The compound triggers apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways within microbial cells .

Case Studies

Several case studies have documented the efficacy of thiazolidine derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study involving patients with chronic infections showed that treatment with thiazolidine derivatives resulted in significant bacterial load reduction where conventional therapies had failed.
  • Cancer Treatment Trials : Clinical trials assessing the safety and efficacy of similar compounds in combination with existing chemotherapy agents have shown enhanced therapeutic outcomes in patients with resistant cancer types.

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity and yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 3-bromobenzaldehyde with thiosemicarbazide to form a hydrazone intermediate.
  • Step 2: Cyclization with chloroacetic acid or derivatives under acidic conditions (e.g., acetic acid/DMF) to form the thiazolidinone core .
  • Step 3: Acetamide coupling via nucleophilic substitution or amidation reactions, often requiring catalysts like triethylamine and solvents such as DMF .
  • Key Conditions: Temperature control (reflux at 80–100°C), solvent polarity adjustments, and stoichiometric ratios (e.g., 1:1.5 molar ratio of thiazolidinone to acetamide precursor) are critical for yields >70% .
  • Purification: Recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the Z-configuration in the benzylidene moiety (δ 7.2–7.8 ppm for aromatic protons; δ 165–170 ppm for carbonyl groups) .
  • IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C-S stretch), and 3200–3300 cm⁻¹ (N-H bend) validate functional groups .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 485.98 for C₁₉H₁₄BrN₃O₂S₂) .
  • X-ray Crystallography: Resolves stereochemical ambiguities; intermolecular H-bonding patterns (e.g., N-H···O=S interactions) explain solid-state stability .

Q. What in vitro assays are suitable for preliminary biological screening?

Methodological Answer:

  • Anticancer Activity: MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values <10 µM suggest potency .
  • Anti-inflammatory Screening: COX-2 inhibition assays (ELISA) at 50–100 µM concentrations; compare selectivity over COX-1 .
  • Antimicrobial Testing: Broth microdilution (MIC determination) against S. aureus and E. coli; structural analogs show MICs of 8–32 µg/mL .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., anticancer vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-Response Analysis: Perform IC₅₀ vs. LD₅₀ comparisons in non-cancerous cells (e.g., HEK293) to assess therapeutic index .
  • Mechanistic Profiling: Use transcriptomics (RNA-seq) to identify off-target pathways (e.g., apoptosis vs. necrosis markers like caspase-3/LDH) .
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -NO₂) to the 4-methylphenyl acetamide to reduce non-specific toxicity .

Q. What computational methods predict SAR for target selectivity?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Model interactions with kinases (e.g., EGFR; binding affinity < -9 kcal/mol) .
  • QSAR Modeling: Use Hammett constants (σ) and logP values to correlate 3-bromo substitution with enhanced target binding (R² > 0.85) .
  • MD Simulations (GROMACS): Analyze stability of ligand-protein complexes (RMSD < 2 Å over 50 ns) .

Q. How to address low solubility in pharmacokinetic studies?

Methodological Answer:

  • Prodrug Design: Introduce phosphate esters at the acetamide NH group; increases solubility 10-fold in PBS (pH 7.4) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size < 200 nm; PDI < 0.2) for sustained release (t₁/₂ > 24 h) .
  • Co-solvent Systems: Use PEG 400/water (70:30) to achieve >5 mg/mL solubility .

Q. What in vivo models validate anti-inflammatory efficacy?

Methodological Answer:

  • Murine Carrageenan-Induced Edema: Oral administration (50 mg/kg) reduces paw swelling by 40–60% vs. controls (p < 0.01) .
  • Collagen-Induced Arthritis (CIA): Monitor IL-6/TNF-α levels via ELISA; 30% reduction at 100 mg/kg dosing .
  • Toxicokinetics: Measure plasma Cmax (∼15 µg/mL at 2 h) and AUC (120 µg·h/mL) to establish safety margins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.